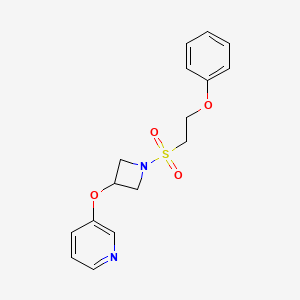

![molecular formula C18H25N3O9S B2502443 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 868982-41-6](/img/structure/B2502443.png)

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide, appears to be a complex molecule that may be synthesized from oxazolidin-2-ones. The structure suggests the presence of a benzo[b][1,4]dioxin moiety, a sulfonyl group, and an oxazolidin-2-one framework, which are chemical features that can be found in the synthesis of related compounds as described in the provided papers.

Synthesis Analysis

The synthesis of related oxazolidin-2-ones is described in the first paper, where N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are prepared through condensation reactions involving optically active oxazolidin-2-ones, aldehydes, and benzenesulfinic acid . The process involves the generation of N-acyliminium ions from these sulfones, which then react with allyltrimethylsilane. Although the exact synthesis of the compound is not detailed, the methods described in this paper could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely includes a chiral oxazolidin-2-one moiety, which is known to be used as a chiral auxiliary in various syntheses . The presence of a benzo[b][1,4]dioxin moiety indicates a bicyclic system that could impart specific electronic and steric properties to the molecule. The sulfonyl group attached to this system could play a role in the reactivity of the compound, as seen in the synthesis of related sulfones.

Chemical Reactions Analysis

The reactivity of the oxazolidin-2-one moiety and the sulfonyl group can be inferred from the first paper, where the generation of N-acyliminium ions leads to reactions with allyltrimethylsilane . The stereochemical outcomes of such reactions are influenced by the complexation of Lewis acids with the N-acyliminium ion. The second paper does not directly relate to the compound but does discuss the reactivity of sulfonyl groups with secondary amines to form sulfamidotriazobenzenes and N-sulfonylbenzotriazoles . This suggests that the sulfonyl group in the compound could also exhibit reactivity with amines or other nucleophiles.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of the compound are not provided in the papers, we can hypothesize based on the structural features present. The oxazolidin-2-one ring is known to be a versatile synthetic intermediate and can influence the molecule's polarity and solubility . The benzo[b][1,4]dioxin moiety could contribute to the compound's aromatic character and stability. The sulfonyl group is typically polar and can affect the solubility and reactivity of the compound. The presence of dimethoxyethyl groups suggests potential solubility in organic solvents.

科学的研究の応用

Antibacterial Agents

- Research has shown that certain N-substituted sulfonamides bearing a benzodioxane moiety demonstrate significant antibacterial activity against both Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Enzyme Inhibitors

- A study on sulfonamides with benzodioxane and acetamide moieties found that many compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak inhibition against acetylcholinesterase (AChE) (Abbasi et al., 2019).

Caspase-3 Inhibitors

- Certain disubstituted 1,2,3-triazoles, including derivatives of 2,3-dihydrobenzo[b][1,4]dioxin, were found to be potent inhibitors against caspase-3, a crucial enzyme in apoptosis (Jiang & Hansen, 2011).

Enzymatic and Antibacterial Screening

- A series of ethylated sulfonamides incorporating 1,4-benzodioxane were synthesized and screened for their inhibitory properties against various enzymes and bacterial strains. These compounds were found to be good inhibitors of lipoxygenase and moderate inhibitors of AChE, BChE, and α-glucosidase (Irshad et al., 2016).

Synthesis of Benzoxazinyl Oxazolidinones

- A study described an efficient synthesis method for enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from serine-derived cyclic sulfamidate, leading to the synthesis of important compounds such as benzoxazinyl oxazolidinones (Malhotra et al., 2015).

Nucleophilic Carbene Chemistry

- Research on cyclic aminooxycarbenes, including oxazolidin-2-ylidenes, highlighted their reactions and potential applications in organic synthesis (Couture & Warkentin, 1997).

将来の方向性

The potential applications and future directions for this compound would depend on its properties and activity. It could be of interest for further study in fields such as medicinal chemistry, where it could be evaluated for biological activity, or materials science, where its properties could be exploited for specific applications .

特性

IUPAC Name |

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O9S/c1-26-16(27-2)11-20-18(23)17(22)19-10-15-21(5-6-30-15)31(24,25)12-3-4-13-14(9-12)29-8-7-28-13/h3-4,9,15-16H,5-8,10-11H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVSAZFBKNIWCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)

![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B2502367.png)

![4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2502369.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)

![2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide](/img/structure/B2502373.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)

![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)

![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)

![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)

![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)